molecular formula C15H21NO B4984812 1-(4-ethylbenzoyl)azepane

1-(4-ethylbenzoyl)azepane

Cat. No.: B4984812
M. Wt: 231.33 g/mol
InChI Key: OGFFSGCVHVGUAR-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzoyl)azepane is an azepane derivative featuring a seven-membered azepane ring conjugated to a benzoyl group substituted with an ethyl moiety at the para position. Azepane derivatives are commonly explored in medicinal chemistry for their conformational flexibility and ability to interact with biological targets, such as receptors or enzymes .

Properties

IUPAC Name

azepan-1-yl-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-13-7-9-14(10-8-13)15(17)16-11-5-3-4-6-12-16/h7-10H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFFSGCVHVGUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(4-ethylbenzoyl)azepane and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties/Applications
This compound (hypothetical) C₁₅H₂₁NO 231.34 g/mol Benzoyl with para-ethyl group Enhanced lipophilicity; potential CNS activity (inferred)
1-(4-Phenylbutanoyl)azepane C₁₆H₂₃NO 245.36 g/mol Butanoyl linker + phenyl group Higher lipophilicity due to extended aliphatic chain
1-(3-Iodo-4-methylbenzoyl)azepane C₁₄H₁₈INO 343.21 g/mol Benzoyl with iodo (meta) and methyl (para) Steric bulk; potential radiolabeling applications
1-[4-(Trifluoromethyl)benzoyl]azepane C₁₄H₁₄F₃NO* 293.27 g/mol* Benzoyl with CF₃ (para) Electron-withdrawing group; improved metabolic stability
1-(4-Chloro-3-nitrobenzenesulfonyl)azepane C₁₂H₁₅ClN₂O₄S 318.77 g/mol Sulfonyl group + nitro/chloro substituents Polar; potential protease inhibition
1-(Pyridin-3-yl)azepane C₁₀H₁₄N₂ 162.24 g/mol Pyridinyl substituent Basic nitrogen; improved solubility in acidic media

Note: The molecular formula for 1-[4-(trifluoromethyl)benzoyl]azepane in (C₈H₃ClF₃NO₂) appears inconsistent with the name; the formula above is inferred from structural logic.

Key Observations:
  • Substituent Effects : Electron-donating groups (e.g., ethyl in this compound) increase lipophilicity, whereas electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability and polarity.
  • Ring Modifications : Diazepane derivatives (e.g., 1-(4-Bromobenzyl)-1,4-diazepane ) introduce an additional nitrogen, altering hydrogen-bonding capacity and ring conformation.

Analytical Differentiation

  • GC/IR and NMR : Isomers like AM-2233 and its azepane analog () are distinguishable via IR carbonyl stretching (1700–1750 cm⁻¹) and NMR aromatic splitting patterns .
  • Mass Spectrometry : Halogenated derivatives (e.g., iodo in ) exhibit distinct isotopic patterns, aiding identification.

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